molecular formula C12H12N2O2S B11326855 methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

Cat. No.: B11326855
M. Wt: 248.30 g/mol
InChI Key: HKUIJBBQSGBLQK-UHFFFAOYSA-N
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Description

Methyl 2-({3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}sulfanyl)acetate is a complex organic compound with the molecular formula C22H24N2O2S. This compound is part of the cyclopenta[b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}sulfanyl)acetate typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often require a catalytic amount of acetic acid in boiling methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 2-({3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}sulfanyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate
  • Methyl(3-oxo-piperazine-2-ylidene) acetate

Uniqueness

Methyl 2-({3-cyano-5H,6H,7H-cyclopenta[b]pyridin-2-yl}sulfanyl)acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyano group and sulfanyl linkage are particularly noteworthy, as they contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)7-17-12-9(6-13)5-8-3-2-4-10(8)14-12/h5H,2-4,7H2,1H3

InChI Key

HKUIJBBQSGBLQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=C2CCCC2=N1)C#N

Origin of Product

United States

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